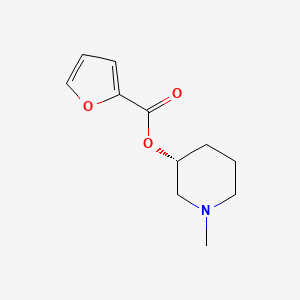

(3R)-1-methylpiperidin-3-yl furan-2-carboxylate

CAS No.: 2155840-31-4

Cat. No.: VC6595592

Molecular Formula: C11H15NO3

Molecular Weight: 209.245

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2155840-31-4 |

|---|---|

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.245 |

| IUPAC Name | [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate |

| Standard InChI | InChI=1S/C11H15NO3/c1-12-6-2-4-9(8-12)15-11(13)10-5-3-7-14-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m1/s1 |

| Standard InChI Key | KTNFUDPJGVBBNF-SECBINFHSA-N |

| SMILES | CN1CCCC(C1)OC(=O)C2=CC=CO2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is [(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate, emphasizing its (3R) stereocenter within the piperidine ring . The absolute configuration at the third carbon of the piperidine moiety distinguishes it from its (3S)-enantiomer, which may exhibit divergent biological activity.

Molecular Architecture

The molecule comprises two primary subunits:

-

A piperidine ring methylated at the nitrogen atom.

-

A furan-2-carboxylate ester linked via an oxygen atom to the piperidine’s third carbon.

The SMILES notation encodes its stereochemistry and connectivity .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 209.24 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Synthetic Routes and Methodological Considerations

Proposed Synthesis Pathways

While no direct synthesis protocols for this compound are published in the reviewed literature, analogous piperidine derivatives suggest feasible strategies:

-

Alkylation of Piperidine Precursors: Reacting 3-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions to install the N-methyl group, followed by esterification with furan-2-carbonyl chloride .

-

Mitsunobu Reaction: Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple furan-2-carboxylic acid with (3R)-1-methylpiperidin-3-ol, preserving stereochemistry .

Challenges in Stereochemical Control

The (3R) configuration necessitates enantioselective synthesis or chiral resolution techniques. Crystallographic data (PDB: 5RY1) confirm the retention of configuration in protein-ligand complexes, underscoring the importance of stereochemical fidelity .

Physicochemical and Spectroscopic Characterization

Solubility and Partitioning Behavior

The compound’s computed XLogP3-AA value of 1.8 predicts moderate lipophilicity, suggesting balanced solubility in polar aprotic solvents (e.g., DMSO) and lipid membranes . Experimental NMR data (1H, 600 MHz, DMSO-d6) reveal distinct proton environments:

-

Piperidine Protons: Methyl group resonance at δ 2.3 ppm (N–CH3) and complex splitting patterns for the piperidine backbone .

Table 2: Selected 1H NMR Assignments (bmse011750 )

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan H-3, H-4 | 6.82–7.15 | Multiplet |

| N–CH3 | 2.31 | Singlet |

| Piperidine H-3 (chiral) | 3.45–3.62 | Multiplet |

Biological and Pharmacological Insights

Protein-Ligand Interactions

Structural studies via the Protein Data Bank (PDB: 5RY1) demonstrate that this compound acts as a ligand for undisclosed protein targets, likely through hydrogen bonding (furanyl carbonyl) and hydrophobic interactions (piperidine ring) . Such interactions highlight its utility as a structural probe in crystallography.

Applications in Drug Discovery and Beyond

Medicinal Chemistry Scaffold

The molecule’s modular structure allows for derivatization at multiple sites:

-

Piperidine Nitrogen: Alkylation or acylation to modulate bioavailability.

-

Furan Ring: Halogenation or substitution to tune electronic properties.

Structural Biology Tool

As a crystallographic ligand (PDB: 5RY1), this compound aids in resolving protein active sites, offering insights into binding pocket topology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume